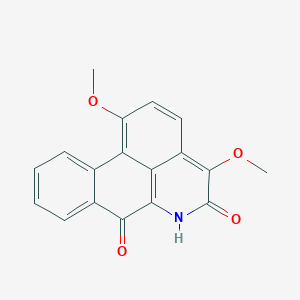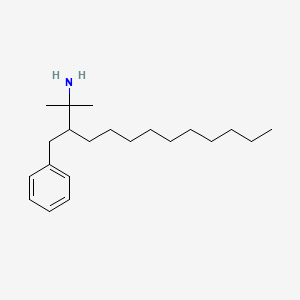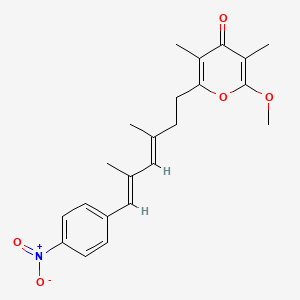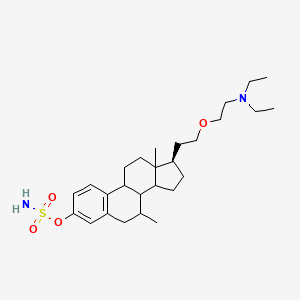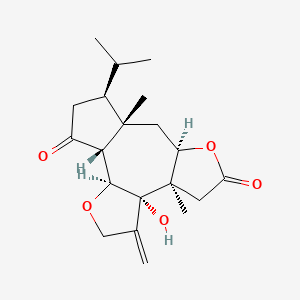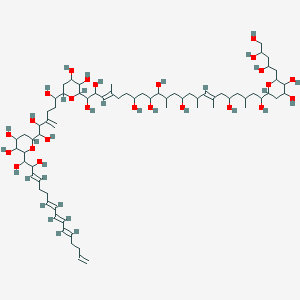
Amphidinol 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amphidinol 2 is a natural product found in Amphidinium klebsii with data available.
Applications De Recherche Scientifique
Antifungal and Antimicrobial Properties
- Amphidinol 2 has demonstrated notable antifungal and antimicrobial activities. Martinez et al. (2019) identified amphidinol 22, a derivative of amphidinol, showing both anticancer and antifungal activities, suggesting the potential of amphidinol compounds in these areas (Martinez et al., 2019).
- Houdai et al. (2005) explored amphidinol analogues, including amphidinol 2, and their membrane permeabilizing actions, highlighting their significant antifungal activity (Houdai et al., 2005).
- Cutignano et al. (2017) isolated new members of the amphidinol family, which showed antifungal activity against Candida albicans, supporting the potential application of amphidinol compounds in antifungal treatments (Cutignano et al., 2017).
Hemolytic Activity
- Amphidinol 2 is known for its potent hemolytic activity. A study by Paul et al. (1995) isolated amphidinol 2 as a potent hemolytic and antifungal agent, indicating its effectiveness in lysing red blood cells (Paul et al., 1995).
Biosynthetic Research
- Research by Houdai et al. (2001) on the biosynthesis of amphidinol 2 provided insights into its chemical structure and formation, which is crucial for understanding its bioactivity and potential applications (Houdai et al., 2001).
Membrane-Permeabilizing Activities
- The study of amphidinol 2's interaction with biological membranes has been a significant area of interest. Houdai et al. (2004) examined the membrane permeabilizing actions of amphidinol 3, an analogue of amphidinol 2, comparing it with other polyene antibiotics, and highlighted its unique non-detergent mechanism of action (Houdai et al., 2004).
Chemical Structure and Configuration Analysis
- The structural analysis of amphidinol compounds, including amphidinol 2, has been pivotal in understanding their biological activities. For example, Manabe et al. (2012) confirmed the absolute configuration of amphidinol 3, contributing to the broader understanding of amphidinol structures (Manabe et al., 2012).
Potential in Antitumor Applications
- Abreu et al. (2019) investigated the production of amphidinols by the marine microalga Amphidinium carterae, indicating the presence of compounds consistent with antitumoral activity, suggesting possible applications of amphidinol in cancer research (Abreu et al., 2019).
Propriétés
Nom du produit |
Amphidinol 2 |
|---|---|
Formule moléculaire |
C71H122O25 |
Poids moléculaire |
1375.7 g/mol |
Nom IUPAC |
(3E,16E)-1-[6-[6-[6-[(3E,7E,9E,11E)-1,2-dihydroxyhexadeca-3,7,9,11,15-pentaenyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-23-[4,5-dihydroxy-6-(2,4,5-trihydroxypentyl)oxan-2-yl]-4,11,15,17,21-pentamethyltricosa-3,16-diene-1,2,7,9,10,13,19,23-octol |
InChI |
InChI=1S/C71H122O25/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-51(79)65(89)70-68(92)57(85)37-61(96-70)69(93)63(87)43(6)22-24-50(78)58-36-56(84)67(91)71(95-58)66(90)53(81)29-39(2)21-23-45(73)33-54(82)62(86)44(7)31-47(75)27-41(4)25-40(3)26-46(74)28-42(5)30-52(80)59-35-55(83)64(88)60(94-59)34-48(76)32-49(77)38-72/h8,11-16,19-20,25,29,41-42,44-93H,1,6,9-10,17-18,21-24,26-28,30-38H2,2-5,7H3/b12-11+,14-13+,16-15+,20-19+,39-29+,40-25+ |
Clé InChI |
LNUIEJGKZGFNMR-WZHIWWTGSA-N |
SMILES isomérique |
CC(CC(C/C(=C/C(C)CC(CC(C)C(C(CC(CC/C(=C/C(C(C1C(C(CC(O1)C(CCC(=C)C(C(C2CC(C(C(O2)C(C(/C=C/CC/C=C/C=C/C=C/CCC=C)O)O)O)O)O)O)O)O)O)O)O)/C)O)O)O)O)/C)O)CC(C3CC(C(C(O3)CC(CC(CO)O)O)O)O)O |
SMILES canonique |
CC(CC(CC(=CC(C)CC(CC(C)C(C(CC(CCC(=CC(C(C1C(C(CC(O1)C(CCC(=C)C(C(C2CC(C(C(O2)C(C(C=CCCC=CC=CC=CCCC=C)O)O)O)O)O)O)O)O)O)O)O)C)O)O)O)O)C)O)CC(C3CC(C(C(O3)CC(CC(CO)O)O)O)O)O |
Synonymes |
amphidinol 2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



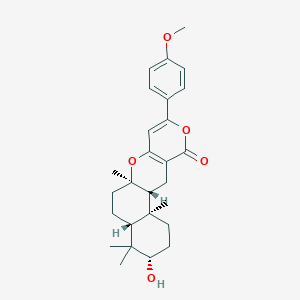

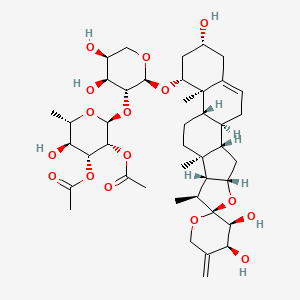

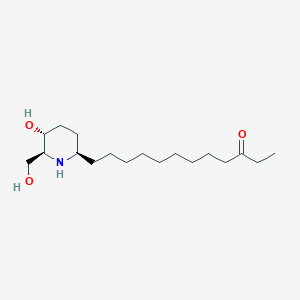
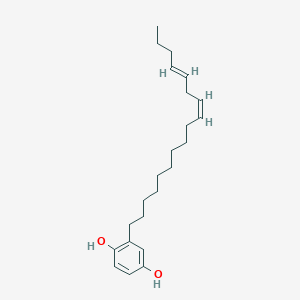
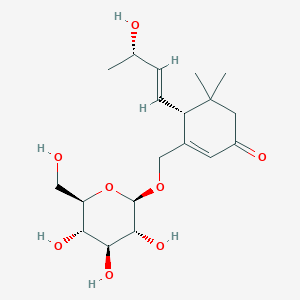
![3-[(2S,3S,6S,8S,10S,11R,14S,25R,26S)-6,26-dihydroxy-2,3,10,22,22,24,24-heptamethyl-28-(3-methylbut-2-enyl)-7,23-dioxa-30-azaoctacyclo[14.14.0.02,14.03,11.06,10.017,29.019,27.020,25]triaconta-1(16),17,19(27),20,28-pentaen-8-yl]-3-hydroxy-2-methylpropanoic acid](/img/structure/B1248330.png)
